Undecane, 11-bromo-1,1,1-trifluoro-

Self-assembled monolayer (SAM) Work function engineering Organic light-emitting diode (OLED)

Undecane, 11-bromo-1,1,1-trifluoro- (IUPAC: 11-bromo-1,1,1-trifluoroundecane; C11H20BrF3; MW 289.18) is a semi-fluorinated terminal bromoalkane featuring a ten-methylene hydrocarbon spacer terminated at one end by a bromine atom and at the other by a trifluoromethyl (–CF3) group. This diblock architecture imparts dual reactivity—the primary alkyl bromide enables nucleophilic substitution, Grignard formation, and cross-coupling chemistry, while the terminal CF3 group confers elevated lipophilicity (calculated LogP 6.2), strong electron-withdrawing character, and distinct surface-energy properties compared to non-fluorinated alkyl bromides.

Molecular Formula C11H20BrF3
Molecular Weight 289.18
CAS No. 86364-79-6
Cat. No. B2429432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecane, 11-bromo-1,1,1-trifluoro-
CAS86364-79-6
Molecular FormulaC11H20BrF3
Molecular Weight289.18
Structural Identifiers
SMILESC(CCCCCBr)CCCCC(F)(F)F
InChIInChI=1S/C11H20BrF3/c12-10-8-6-4-2-1-3-5-7-9-11(13,14)15/h1-10H2
InChIKeyXQOFVMAHAGLMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Undecane, 11-bromo-1,1,1-trifluoro- (CAS 86364-79-6): A Semi-Fluorinated C11 Bromoalkane Building Block for Surface Modification, OLED Interlayers, and Medicinal Chemistry


Undecane, 11-bromo-1,1,1-trifluoro- (IUPAC: 11-bromo-1,1,1-trifluoroundecane; C11H20BrF3; MW 289.18) is a semi-fluorinated terminal bromoalkane featuring a ten-methylene hydrocarbon spacer terminated at one end by a bromine atom and at the other by a trifluoromethyl (–CF3) group . This diblock architecture imparts dual reactivity—the primary alkyl bromide enables nucleophilic substitution, Grignard formation, and cross-coupling chemistry, while the terminal CF3 group confers elevated lipophilicity (calculated LogP 6.2), strong electron-withdrawing character, and distinct surface-energy properties compared to non-fluorinated alkyl bromides [1]. The compound is commercially available at 95–98% purity from multiple suppliers and serves as a key intermediate for ω-trifluoromethyl-functionalized alkanethiols, pharmaceutical analogs, and liquid-crystalline materials .

Why 1-Bromoundecane or Other Alkyl Bromides Cannot Replace 11-Bromo-1,1,1-trifluoroundecane in Performance-Critical Applications


Simple alkyl bromides such as 1-bromoundecane (CAS 693-67-4) lack the terminal –CF3 dipole that is essential for modulating metal work function in self-assembled monolayers (SAMs) and for tuning the lipophilicity and metabolic stability of drug candidates [1][2]. The electron-withdrawing CF3 group alters the orientation of the molecular dipole at interfaces, producing measurable odd–even oscillations in surface work function and contact angle that are absent with –CH3-terminated analogs [1]. In medicinal chemistry, replacement of a terminal –CH3 with –CF3 in the alkyl chain of PAF (platelet activating factor) analogs caused a pronounced decrease in both hypotensive activity and platelet activation, demonstrating that the fluorinated terminus is not a bioisosteric equivalent of the methyl group [2]. Likewise, attempts to substitute shorter- or longer-chain ω-trifluoromethyl bromoalkanes alter the hydrocarbon spacer length, which directly impacts tunneling distance, molecular packing density, and the resulting device efficiency when the derived thiol is used as an OLED anode interlayer [1].

Quantitative Differentiation Evidence for 11-Bromo-1,1,1-trifluoroundecane (CAS 86364-79-6) Against Closest Analogs


Work Function Modulation and OLED Luminous Efficiency: CF3(CH2)nSH Chain-Length Comparison on Gold and Silver Electrodes

A direct head-to-head study comparing CF3(CH2)nSH SAMs with n = 5, 6, 10, 11, 12, and 13 on both Au and Ag surfaces demonstrated that the n = 11 derivative (whose immediate synthetic precursor is 11-bromo-1,1,1-trifluoroundecane) yielded the highest luminous efficiency in OLED devices with the structure Au/CF3-SAM/BPAPF/Alq3/LiF/Al/Ag. The odd-numbered carbon chain (n = 11) produced an optimal balance between work function tuning and tunneling distance, outperforming the n = 10 and n = 12 congeners in current efficiency [1].

Self-assembled monolayer (SAM) Work function engineering Organic light-emitting diode (OLED)

Biological Activity of Fluorinated vs. Non-Fluorinated PAF: Impact of Terminal CF3 on Hypotensive and Platelet-Activating Potency

In a controlled synthetic study, fluorinated PAF analogs bearing a terminal CF3 group on the alkyl ether chain were compared directly against the native non-fluorinated PAF. The introduction of the –CF3 group (synthesized via 11-bromo-1,1,1-trifluoroundecane as a key alkylating intermediate) caused a considerable decrease in both hypotensive activity and platelet activation relative to the non-fluorinated parent PAF. As the number of fluorine atoms in the alkyl chain was progressively increased, both biological activities were gradually restored, indicating a non-monotonic SAR that depends on the degree and position of fluorination [1].

Platelet activating factor (PAF) Fluorinated phospholipid Structure-activity relationship (SAR)

Lipophilicity (LogP) Enhancement: CF3-Terminated Bromoalkane vs. Non-Fluorinated 1-Bromoundecane

Calculated octanol/water partition coefficient (LogP) for 11-bromo-1,1,1-trifluoroundecane is 6.2 [1], compared with 1-bromoundecane (CAS 693-67-4) which has a predicted LogP of approximately 5.4–5.6 based on ClogP calculations for C11H23Br. The +0.6 to +0.8 LogP increase is attributable to the replacement of three C–H bonds with three C–F bonds at the terminal methyl position, which increases hydrophobic surface area without adding hydrogen-bond donors [1][2].

Lipophilicity Drug design Physicochemical property prediction

Synthetic Intermediate for Metabolically Stabilized Cetaben Analogs: Terminal CF3 to Retard Oxidative Metabolism

In the synthesis of [(functionalized-alkyl)amino]benzoic acid analogs of cetaben, 11-bromo-1,1,1-trifluoroundecane was employed to introduce a terminal CF3 group onto the alkyl chain. The design hypothesis—that groups located near the terminus of the cetaben alkyl chain might retard metabolic degradation and thereby enhance biological activity—was tested, and several compounds bearing terminal modifications (compounds 48–50) were identified as the most active analogs in the series. While the CF3-substituted analog was not reported as a discrete compound with isolated data, the study establishes the strategic value of the terminal bromo-CF3 building block for metabolic stabilization [1].

ACAT inhibitor Hypolipidemic agent Metabolic stability

Liquid Crystalline Phase Behavior of Semifluorinated 1-Bromoalkanes: Chain-Length-Dependent Mesophase Formation

A systematic study of semifluorinated 1-bromoalkanes (SFBAs) of general formula F(CF2)m(CH2)nBr demonstrated that the fluorocarbon segment length and hydrocarbon spacer length jointly determine solid-state crystalline packing and liquid crystalline phase transitions. For SFBAs with m ≥ 8 CF2 units, the fluorocarbon segments adopt disordered helical conformations, and compounds such as F(CF2)12(CH2)10Br exhibit a plastic-crystal-to-smectic B transition upon heating. While 11-bromo-1,1,1-trifluoroundecane has m = 0 (only a terminal CF3), the study provides the class-level framework for understanding how increasing the fluorocarbon block alters phase morphology [1].

Liquid crystal Semifluorinated alkane Mesogen design

Physicochemical Property Comparison: Boiling Point and Density of 11-Bromo-1,1,1-trifluoroundecane vs. 1-Bromoundecane

Predicted physicochemical properties differentiate 11-bromo-1,1,1-trifluoroundecane from its non-fluorinated analog. The target compound has a predicted boiling point of 264.1 ± 8.0 °C and predicted density of 1.206 ± 0.06 g/cm³ . 1-Bromoundecane (CAS 693-67-4) has a reported boiling point of 259.1 ± 3.0 °C at 760 mmHg and density of 1.1 ± 0.1 g/cm³ [2]. The ~5 °C higher boiling point and ~0.1 g/cm³ higher density of the CF3-terminated compound reflect the increased molecular weight (289.18 vs. 235.20 g/mol) and stronger intermolecular interactions arising from the polarizable C–F bonds.

Boiling point Density Physicochemical characterization

Validated Application Scenarios for 11-Bromo-1,1,1-trifluoroundecane (CAS 86364-79-6) Based on Quantitative Evidence


OLED Anode Interlayer Engineering: Synthesis of CF3(CH2)11SH for Work Function Tuning

Convert 11-bromo-1,1,1-trifluoroundecane to the corresponding thiol (CF3(CH2)11SH) via thiourea substitution or thioacetate hydrolysis. Deposit this thiol as a self-assembled monolayer on Au or Ag anodes to modulate the electrode work function. As demonstrated by Wu et al., the C11 (odd-numbered) chain delivers the optimal luminous efficiency in Au/BPAPF/Alq3 OLED stacks, outperforming the C10 and C12 congeners. This makes the C11 bromide the empirically validated precursor for achieving maximum device current efficiency in CF3-SAM-engineered OLED architectures [1].

Fluorinated Phospholipid SAR: Synthesis of CF3-Terminated PAF Analogs for Platelet Activation Studies

Use 11-bromo-1,1,1-trifluoroundecane as the alkylating agent to introduce the ω-trifluoromethyl C11 alkyl chain onto a D-threitol-derived glycerol backbone, yielding enantiomerically pure fluorinated PAF analogs. As reported by Fujita et al., the terminal CF3 group markedly reduces hypotensive and platelet-activating potency relative to native PAF, while progressive perfluorination of the chain restores activity. This compound thus enables systematic investigation of fluorination-dependent phospholipid receptor pharmacology [2].

Metabolically Stabilized Hypolipidemic Agents: Terminal CF3 Modification of the Cetaben Scaffold

Employ 11-bromo-1,1,1-trifluoroundecane in N-alkylation of 4-aminobenzoic acid derivatives to generate cetaben analogs bearing a terminal CF3 group on the alkyl chain. DeVries et al. demonstrated that terminus-functionalized cetaben analogs (compounds 48–50) were the most potent ACAT inhibitors and hypolipidemic agents in their series, supporting the hypothesis that terminal modification retards oxidative metabolism [3]. Researchers pursuing ACAT inhibitors or non-PPARα hypolipidemic agents can leverage this building block to probe the metabolic stabilization hypothesis.

Semifluorinated Mesogen Design: Minimal-Fluorination Control Compound for Liquid Crystal Studies

Incorporate 11-bromo-1,1,1-trifluoroundecane into a series of semifluorinated 1-bromoalkanes to serve as the m = 0 (CF3-only) reference point. The Wang and Ober study of F(CF2)m(CH2)nBr mesogens shows that mesophase behavior is strongly dependent on fluorocarbon segment length, with compounds such as F(CF2)12(CH2)10Br exhibiting plastic-crystal-to-smectic B transitions. The CF3-terminated C11 bromide provides a baseline for isolating the contribution of the perfluoroalkyl segment to liquid crystalline ordering, enabling rational mesogen design [4].

Quote Request

Request a Quote for Undecane, 11-bromo-1,1,1-trifluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.